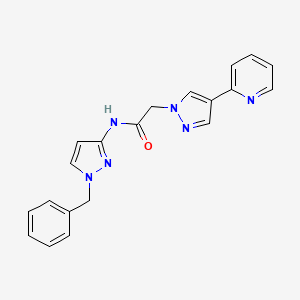![molecular formula C17H19FN4O B5900062 1-(3-ethyl-1,2-oxazol-5-yl)-N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]ethanamine](/img/structure/B5900062.png)
1-(3-ethyl-1,2-oxazol-5-yl)-N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-ethyl-1,2-oxazol-5-yl)-N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]ethanamine is a complex organic compound that features both oxazole and pyrazole rings. These heterocyclic structures are known for their significant roles in medicinal chemistry and organic synthesis due to their diverse biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-ethyl-1,2-oxazol-5-yl)-N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]ethanamine typically involves multi-step organic reactions. The process begins with the formation of the oxazole ring, followed by the introduction of the pyrazole moiety. Common reagents used in these steps include ethylamine, fluorobenzaldehyde, and various catalysts to facilitate the cyclization and coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
1-(3-ethyl-1,2-oxazol-5-yl)-N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like alkyl or aryl substituents.
Scientific Research Applications
1-(3-ethyl-1,2-oxazol-5-yl)-N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]ethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-(3-ethyl-1,2-oxazol-5-yl)-N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(3-ethyl-1,2-oxazol-5-yl)-N-[[5-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl]ethanamine: Similar structure but with a chlorine substituent instead of fluorine.
1-(3-ethyl-1,2-oxazol-5-yl)-N-[[5-(4-methylphenyl)-1H-pyrazol-4-yl]methyl]ethanamine: Similar structure but with a methyl substituent instead of fluorine.
Uniqueness
The presence of the fluorine atom in 1-(3-ethyl-1,2-oxazol-5-yl)-N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]ethanamine imparts unique properties, such as increased lipophilicity and potential for stronger interactions with biological targets. This can enhance the compound’s biological activity and make it a more potent therapeutic agent compared to its analogs.
Properties
IUPAC Name |
1-(3-ethyl-1,2-oxazol-5-yl)-N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O/c1-3-15-8-16(23-22-15)11(2)19-9-13-10-20-21-17(13)12-4-6-14(18)7-5-12/h4-8,10-11,19H,3,9H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXESLAPFLBBJSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1)C(C)NCC2=C(NN=C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-(methylsulfonyl)benzyl]-N-(3-thienylmethyl)butan-2-amine](/img/structure/B5899983.png)
![6-[4-(4-pyridin-3-yl-1H-1,2,3-triazol-1-yl)piperidin-1-yl]-9H-purin-2-amine](/img/structure/B5899987.png)
![N-[5-(2-methylbenzyl)-1,3,4-thiadiazol-2-yl]-2-(2-morpholinyl)acetamide hydrochloride](/img/structure/B5899991.png)
![N-(3-ethyl-4-methyl-1-phenyl-1H-pyrazol-5-yl)-2-{[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio}acetamide](/img/structure/B5900007.png)
![1-(2-methylpropyl)-1'-propanoylspiro[4H-quinoxaline-3,4'-piperidine]-2-one](/img/structure/B5900012.png)

![4-[4-(3-chlorophenyl)-1H-1,2,3-triazol-1-yl]-N-phenylpiperidine-1-carboxamide](/img/structure/B5900023.png)
amine](/img/structure/B5900028.png)
![{[3-({[2-(1H-1,2,4-triazol-1-yl)benzyl]amino}carbonyl)phenyl]amino}acetic acid](/img/structure/B5900033.png)

![N-{1-[3-(2-furyl)phenyl]-4-piperidinyl}-1,3-propanediamine dihydrochloride](/img/structure/B5900039.png)
![1-{2-[4-(4-tert-butyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl]-2-oxoethyl}piperidin-2-one](/img/structure/B5900040.png)
![3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-ethyl-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]propanamide](/img/structure/B5900045.png)
![N-[1-(4-fluorophenyl)ethyl]-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrimidin-2-amine](/img/structure/B5900047.png)
